molecular formula C35H35N3O10 B12367837 PROTAC tubulin-Degrader-1

PROTAC tubulin-Degrader-1

Cat. No.: B12367837
M. Wt: 657.7 g/mol
InChI Key: GIQODPMFMFJXTJ-KHPPLWFESA-N
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Description

PROTAC tubulin-Degrader-1, also known as compound W13, is a proteolysis-targeting chimera (PROTAC) designed to target and degrade tubulin. Tubulin is a protein that forms microtubules, which are essential components of the cell cytoskeleton. This compound has shown significant antitumor activity, particularly against human lung cancer .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

PROTAC tubulin-Degrader-1 primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The compound facilitates the ubiquitination of tubulin, leading to its degradation by the proteasome .

Common Reagents and Conditions

The common reagents involved in the degradation process include the PROTAC compound itself, the target protein (tubulin), and the E3 ubiquitin ligase. The conditions typically involve physiological pH and temperature, as these reactions occur within living cells .

Major Products Formed

The major product formed from the reaction involving this compound is ubiquitinated tubulin, which is subsequently degraded by the proteasome into smaller peptides .

Mechanism of Action

PROTAC tubulin-Degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to tubulin, leading to the ubiquitination and subsequent degradation of tubulin by the proteasome. This process disrupts the microtubule network within cells, inhibiting cell division and inducing cell death . The molecular targets involved include tubulin and the E3 ubiquitin ligase, while the pathways affected include the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC tubulin-Degrader-1 is unique in its specific targeting of tubulin for degradation, which distinguishes it from other tubulin inhibitors that merely block tubulin function without degrading the protein. This degradation mechanism offers a more effective approach to disrupting tubulin function and inhibiting cancer cell proliferation .

Properties

Molecular Formula

C35H35N3O10

Molecular Weight

657.7 g/mol

IUPAC Name

[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 4-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]butanoate

InChI

InChI=1S/C35H35N3O10/c1-44-25-14-12-20(10-11-21-18-27(45-2)32(47-4)28(19-21)46-3)17-26(25)48-30(40)9-6-16-37-29(39)15-13-24(34(37)42)38-33(41)22-7-5-8-23(36)31(22)35(38)43/h5,7-8,10-12,14,17-19,24H,6,9,13,15-16,36H2,1-4H3/b11-10-

InChI Key

GIQODPMFMFJXTJ-KHPPLWFESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N

Origin of Product

United States

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